(2-Amino-4-methylpyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4-methylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a hydroxymethyl group attached to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol typically involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl group of formaldehyde, followed by reduction to form the hydroxymethyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Amino-4-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Amino-4-methylpyrimidin-5-yl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Amino-4-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-methylpyrimidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Amino-5-methylpyrimidine: Similar structure but with the methyl group at a different position, leading to different reactivity.
2-Amino-4-hydroxymethylpyrimidine: Similar but lacks the methyl group, affecting its chemical properties.
Uniqueness: (2-Amino-4-methylpyrimidin-5-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Biologische Aktivität
(2-Amino-4-methylpyrimidin-5-yl)methanol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a compound with significant biological activity, particularly in the context of thiamine (vitamin B1) biosynthesis. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N4O. It features a pyrimidine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 5. These functional groups are crucial for its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its role as a precursor in thiamine biosynthesis. Thiamine is essential for various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound acts as a substrate for thiaminase enzymes that facilitate the recycling of thiamine from its metabolites, thus playing a significant role in metabolic pathways across various organisms, including bacteria and plants.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
2. Anticancer Properties
Studies have suggested potential anticancer activity associated with this compound. Its structural similarity to other known anticancer agents allows it to interact with specific molecular targets within cancer cells, leading to reduced cell viability in vitro . For instance, docking studies have revealed that it may bind effectively to enzymes involved in cancer metabolism.
3. Role in Thiamine Metabolism
As a key player in thiamine salvage pathways, this compound is vital for organisms that rely on thiamine for growth. Its ability to participate in metabolic reactions highlights its importance in nutritional biochemistry .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that treatment with this compound led to significant decreases in metabolic activity in HeLa cells, indicating its potential as an anticancer agent. The effective concentration range observed was between 50 µM and 100 µM, suggesting a dose-dependent response .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-5-hydroxymethyl-2-methylpyrimidine | Similar pyrimidine core; involved in thiamine synthesis | Precursor for thiamine biosynthesis |
Thiamine | Contains a thiazole moiety | Essential cofactor for enzymatic reactions |
4-Methylthiazole | Contains a thiazole ring | Plays a role in thiamine biosynthesis |
Eigenschaften
IUPAC Name |
(2-amino-4-methylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAUTWOJCDJMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.